6-Aminotetramethylrhodamine

Nucleic Acid Labeling DNA Sequencing Oligonucleotide Conjugation

Procure 6-Aminotetramethylrhodamine (6-AMT, 6-TAMRA amine)—the pure 6-isomer fluorophore precursor. Unlike 5/6 mixtures or the 5-isomer, this single-isomer compound eliminates positional variability in bioconjugation, ensuring reproducible HPLC retention times, conjugate bioactivity, and FRET efficiency. Essential for preparing 6-TAMRA phosphoramidites, NHS esters, isothiocyanates, and maleimides for automated oligonucleotide synthesis. Validated FRET acceptor for 6-FAM donors; delivers up to 30-fold fluorescence enhancement in sirtuin deacetylase screening assays. Avoid isomeric contamination—specify the 6-isomer for protocol-critical nucleic acid labeling and high-throughput screening workflows.

Molecular Formula C24H23N3O3
Molecular Weight 401.5 g/mol
CAS No. 159435-10-6
Cat. No. B014192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminotetramethylrhodamine
CAS159435-10-6
Synonyms6-Amino-3’,6’-bis(dimethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one; 
Molecular FormulaC24H23N3O3
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)N)C(=O)O3
InChIInChI=1S/C24H23N3O3/c1-26(2)15-6-9-18-21(12-15)29-22-13-16(27(3)4)7-10-19(22)24(18)20-11-14(25)5-8-17(20)23(28)30-24/h5-13H,25H2,1-4H3
InChIKeyZWHAMIDYODLAKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminotetramethylrhodamine (CAS 159435-10-6) Core Spectral & Physicochemical Identity for Procurement Evaluation


6-Aminotetramethylrhodamine (6-AMT, 6-TAMRA amine) is a xanthene-based fluorophore belonging to the tetramethylrhodamine (TAMRA) class, characterized by an aromatic amine at the 6-position [1]. It functions as a versatile synthetic intermediate and fluorescent labeling reagent with excitation/emission maxima of approximately 546 nm / 576 nm in solution . The compound exhibits a molecular weight of 401.46 g/mol and solubility in DMSO and methanol . It is a positional isomer of 5-aminotetramethylrhodamine (CAS 167095-10-5), distinguished solely by the location of the amino substituent on the pendant phenyl ring.

Why 6-Aminotetramethylrhodamine (CAS 159435-10-6) Cannot Be Replaced by 5-AMT or 5(6)-AMT Mixtures Without Experimental Risk


Despite sharing identical molecular formulas and core fluorescence spectra with its 5-isomer [1], 6-aminotetramethylrhodamine exhibits non-interchangeable bioconjugation outcomes. The positional difference between 5- and 6-substituted TAMRA isomers alters the orientation of the fluorophore relative to conjugated biomolecules, impacting HPLC resolution, retention times, and the biological properties of resulting conjugates [2]. Consequently, substituting a 5(6)-AMT isomeric mixture or the 5-isomer in protocols optimized for the 6-isomer introduces variability in reproducibility and may invalidate comparative data in sensitive applications such as nucleic acid sequencing or FRET-based assays.

Quantitative Differentiation of 6-Aminotetramethylrhodamine (CAS 159435-10-6) Against Closest Analogs: Evidence-Based Procurement Criteria


Isomer-Specific Application Preference: 6-TAMRA Derivatives Predominate in Nucleotide Labeling vs. 5-TAMRA for Proteins

6-Aminotetramethylrhodamine serves as the precursor for 6-carboxytetramethylrhodamine (6-TAMRA), the purified single isomer preferred for nucleotide labeling and nucleic acid sequencing, whereas 5-TAMRA dominates peptide and protein labeling applications . This application divergence arises because the minor positional difference between 5- and 6-isomers alters conjugate properties including HPLC retention behavior and biological interactions [1].

Nucleic Acid Labeling DNA Sequencing Oligonucleotide Conjugation

Fluorescence Enhancement in Enzyme Assays: 6-TAMRA Achieves 30-Fold Signal Gain Upon Deacetylation

In a SIRT deacetylase assay, a peptide substrate incorporating 6-TAMRA at the carboxyl terminus and a QSY-7 quencher at the amino terminus produced a maximal 30-fold fluorescence enhancement upon trypsin-mediated cleavage following deacetylation [1]. This quantifiable signal amplification directly enables robust microtiter plate assays for inhibitor screening.

Sirtuin Assay Deacetylase Activity Fluorogenic Substrate

FRET Compatibility with 6-FAM Donor: Established Energy Transfer in Oligonucleotide Probes

In FRET-based RNase H activity assays, 6-carboxytetramethylrhodamine (6-TAMRA) served as the fluorescence acceptor paired with 6-carboxyfluorescein (6-FAM) donor on oligonucleotide substrates, with emission monitored at 578 nm following 490 nm excitation [1]. This donor-acceptor pair is widely validated for detecting DNA·RNA hybrid degradation.

FRET RNase H Assay Hybridization Probe

Spectral Equivalence to 5-Isomer but Divergent Oligonucleotide Quantum Yield Response

5- and 6-TAMRA isomers on oligonucleotides display similar absorption and emission spectra; however, the fluorescence quantum yield of both dyes correlates with the presence of dG nucleosides in the adjacent oligonucleotide sequence region [1]. This sequence-dependent quenching behavior must be accounted for in probe design.

Quantum Yield Oligonucleotide Labeling Sequence Context

6-Aminotetramethylrhodamine as the Definitive Building Block for Reactive 6-TAMRA Derivatives

6-Aminotetramethylrhodamine is the essential synthetic building block for preparing reactive 6-TAMRA derivatives including isothiocyanate, iodoacetamide, and maleimide forms . The amino group at the 6-position enables direct conversion to these reactive species without the need for carboxyl activation steps required for 5(6)-carboxytetramethylrhodamine precursors.

Bioconjugation Reagents Fluorescent Probes Synthetic Intermediate

6-Aminotetramethylrhodamine (CAS 159435-10-6): Optimal Application Scenarios Supported by Quantitative Evidence


Nucleic Acid Labeling and DNA Sequencing Workflows

6-Aminotetramethylrhodamine is the precursor of choice for preparing 6-TAMRA-labeled oligonucleotides, primers, and nucleotides. Evidence confirms that 6-TAMRA isomers predominate in nucleic acid labeling applications, offering reliable spectral properties and established FRET compatibility with 6-FAM donors [1]. Use this compound when synthetic access to pure 6-isomer reactive derivatives (e.g., 6-TAMRA phosphoramidite, NHS ester) is required for automated DNA synthesis or post-synthetic labeling.

Fluorogenic Enzyme Assay Development (Sirtuins, RNase H)

6-TAMRA-conjugated substrates demonstrate up to 30-fold fluorescence enhancement in deacetylase assays, enabling robust high-throughput screening for sirtuin modulators [2]. Similarly, 6-TAMRA serves as a validated FRET acceptor for RNase H activity assays [1]. These applications leverage 6-TAMRA's well-characterized photophysical behavior in duplex nucleic acid contexts and its compatibility with standard microplate reader optics.

Custom Synthesis of Amine-Reactive and Thiol-Reactive 6-Isomer Probes

The primary aromatic amine at the 6-position provides a direct handle for preparing isothiocyanate, iodoacetamide, and maleimide derivatives . Procure 6-aminotetramethylrhodamine when developing proprietary 6-isomer bioconjugation reagents, as it eliminates the need for carboxyl activation chemistry and avoids contamination with the 5-isomer that occurs when starting from 5(6)-carboxy mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Aminotetramethylrhodamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.